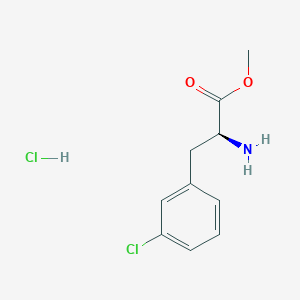

3-Chloro-L-phenylalanine methyl ester HCl

Description

Contextualizing 3-Chloro-L-phenylalanine methyl ester HCl within Amino Acid and Ester Chemistry

3-Chloro-L-phenylalanine methyl ester hydrochloride is a compound that integrates several key chemical functionalities. At its core, it is an alpha-amino acid, a fundamental building block of proteins. The "L" designation refers to its stereochemistry, which is the naturally occurring configuration for most amino acids in biological systems.

The structure is a derivative of the aromatic amino acid L-phenylalanine. The key modifications are the addition of a chlorine atom to the 3-position (or meta-position) of the phenyl ring and the conversion of the carboxylic acid group into a methyl ester. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents. chemicalbook.com

Amino acid esters, such as the methyl ester in this compound, are crucial intermediates in peptide synthesis and other areas of medicinal chemistry. bloomtechz.com The esterification of the carboxyl group serves as a protective strategy, preventing the carboxylic acid from participating in unwanted side reactions during chemical transformations. hmdb.ca This protection is often a necessary step in the controlled, stepwise assembly of peptide chains. The use of reagents like thionyl chloride in methanol (B129727) or trimethylchlorosilane in methanol are common methods for preparing amino acid methyl ester hydrochlorides. bloomtechz.comchemicalbook.com

Research Significance of Halogenated Phenylalanine Derivatives in Contemporary Organic and Bioorganic Synthesis

The introduction of halogen atoms into the phenylalanine scaffold significantly alters its electronic and steric properties, making halogenated phenylalanine derivatives valuable tools in contemporary organic and bioorganic synthesis. Halogenation of the aromatic ring can influence the molecule's hydrophobicity and its ability to engage in various non-covalent interactions, which can be critical in the study of protein structure and function. bloomtechz.com

In the realm of bioorganic chemistry, the incorporation of halogenated amino acids like 3-chlorophenylalanine into peptides and proteins is a strategy used to probe and modulate biological processes. bloomtechz.com For instance, halogenation can affect the binding affinity of a peptide to its receptor. bloomtechz.com The specific position of the halogen atom on the phenyl ring is crucial; for example, a chlorine atom at the meta-position, as in 3-Chloro-L-phenylalanine, can have different effects on biological activity compared to a chlorine at the ortho- or para-position. bloomtechz.com

Furthermore, halogenated compounds are important in the development of new synthetic methodologies. The carbon-halogen bond can serve as a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures.

Scope and Objectives of Academic Investigations on this compound

Academic investigations into 3-Chloro-L-phenylalanine methyl ester hydrochloride are primarily driven by its potential as a specialized building block in the synthesis of novel peptides and other biologically active molecules. The research aims to understand how the presence of the 3-chloro substituent influences the chemical and biological properties of the resulting compounds.

Key research objectives include:

Synthesis and Characterization: Developing efficient and stereoselective methods for the synthesis of 3-Chloro-L-phenylalanine methyl ester hydrochloride and thoroughly characterizing its physicochemical properties.

Incorporation into Peptides: Utilizing the compound in solid-phase or solution-phase peptide synthesis to create novel peptides with modified properties. frontiersin.org

Biophysical and Biochemical Studies: Investigating the impact of the 3-chloro-phenylalanine residue on peptide conformation, stability, and interaction with biological targets.

While specific research exclusively focused on 3-Chloro-L-phenylalanine methyl ester hydrochloride is not extensively documented in publicly available literature, the principles governing the study of related halogenated amino acids provide a strong framework for its investigation. The compound is often included in libraries of non-natural amino acids used for screening in drug discovery and materials science. bloomtechz.com

Interactive Data Tables

Physicochemical Properties of L-Phenylalanine Methyl Ester Hydrochloride (Parent Compound)

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ClNO₂ | thermofisher.comnih.gov |

| Molecular Weight | 215.68 g/mol | mdpi.com |

| Melting Point | 158-162 °C | mdpi.com |

| Optical Rotation [α]20/D | +32.4° (c = 2 in ethanol) | mdpi.com |

| Appearance | White powder or crystals | mdpi.com |

Spectroscopic Data for L-Phenylalanine Methyl Ester Hydrochloride (Parent Compound)

| Spectroscopy | Data | Reference |

| ¹H NMR (DMSO-d6) | δ 8.74 (s, 3H), 7.38 – 7.28 (m, 2H), 7.32 – 7.20 (m, 3H), 4.23 (dd, J = 7.4, 5.9 Hz, 1H), 3.65 (s, 3H), 3.21 (dd, J = 14.0, 5.7 Hz, 1H), 3.10 ppm (dd, J = 14.0, 7.5 Hz, 1H) | hepvs.ch |

| ¹³C NMR (DMSO-d6) | δ 169.34, 134.69, 129.38, 128.57, 127.24, 53.22, 52.53, 35.83 ppm | hepvs.ch |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVSQQKLRHVYFU-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Organic Transformations of 3 Chloro L Phenylalanine Methyl Ester Hcl

Mechanistic Investigations of Nucleophilic Substitution Reactions Involving the Chloro Moiety of 3-Chloro-L-phenylalanine methyl ester HCl

The chloro group attached to the aromatic ring of this compound is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) reactions, which typically require strong electron-withdrawing groups ortho or para to the leaving group. However, the chloro moiety can readily participate in a variety of palladium-catalyzed cross-coupling reactions. These transformations significantly expand the synthetic utility of this amino acid derivative, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Common palladium-catalyzed cross-coupling reactions applicable to aryl chlorides include the Suzuki-Miyaura, Heck, and Negishi reactions. sigmaaldrich.comresearchgate.net The general catalytic cycle for these reactions begins with the oxidative addition of the aryl chloride to a palladium(0) complex, forming a palladium(II) intermediate. harvard.edulibretexts.org This is often the rate-limiting step for aryl chlorides due to the strength of the C-Cl bond. researchgate.net The subsequent steps vary depending on the specific reaction.

In the Suzuki-Miyaura coupling , the palladium(II) intermediate undergoes transmetalation with an organoboron reagent, such as a boronic acid or ester, in the presence of a base. harvard.edulibretexts.org The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst. harvard.edu A variety of functional groups are tolerated in this reaction, making it a powerful tool for modifying peptides. rsc.orgnih.gov

The Heck reaction involves the reaction of the organopalladium intermediate with an alkene. organic-chemistry.orgyoutube.com This is followed by migratory insertion of the olefin into the palladium-carbon bond. libretexts.orgdiva-portal.org A subsequent β-hydride elimination releases the coupled product and forms a palladium-hydride species, from which the palladium(0) catalyst is regenerated by a base. libretexts.orgdiva-portal.org This reaction is highly stereoselective, typically yielding the trans alkene. youtube.com

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in the transmetalation step. sigmaaldrich.com These reactions are known for their high functional group tolerance and the ability to form C(sp3)-C(sp2) bonds.

The choice of palladium catalyst and ligands is crucial for the successful coupling of aryl chlorides. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step. researchgate.netharvard.edu

Table 1: Comparison of Palladium Catalysts for Cross-Coupling Reactions of Aryl Chlorides

| Catalyst/Ligand System | Reaction Type | Key Features |

|---|---|---|

| Pd(PPh3)4 | Suzuki, Stille | One of the earliest and most widely used catalysts. libretexts.org |

| Pd(OAc)2 with P(t-Bu)3 | Heck | Effective for electron-rich and electron-poor aryl chlorides. diva-portal.org |

| Pd/C | Suzuki, Hydrogenolysis | Heterogeneous catalyst, allowing for easier separation. acs.org |

Ester Hydrolysis and Transesterification Reactions of the Methyl Ester Group

The methyl ester group of this compound is susceptible to hydrolysis and transesterification under both chemical and enzymatic conditions. These reactions are fundamental for deprotection strategies in peptide synthesis or for the synthesis of other ester derivatives.

The pH-rate profile for the hydrolysis of L-phenylalanine methyl ester can be described by a kinetic scheme that considers the specific acid and base-catalyzed hydrolysis of the protonated and neutral forms of the amino acid ester. nih.gov The presence of the electron-withdrawing chloro group at the meta position in this compound would be expected to influence the pKa of the amino group and the susceptibility of the carbonyl carbon to nucleophilic attack, thereby altering the hydrolysis kinetics compared to the unsubstituted analog.

Table 2: pH-Rate Profile for the Demethylation of L-Phenylalanine Methyl Ester at 25°C

| pH | t1/2 (days) |

|---|---|

| 1.0 | 10 |

| 2.0 | 25 |

| 3.0 | 45 |

| 4.0 | 53 |

| 5.0 | 40 |

| 6.0 | 15 |

| 7.0 | 2.5 |

| 8.0 | 0.2 |

| 9.0 | 0.02 |

| 10.0 | 0.002 |

Data adapted from a study on the demethylation kinetics of L-phenylalanine methyl ester. nih.gov

Enzymatic hydrolysis of amino acid esters, often catalyzed by lipases or proteases, offers several advantages over chemical methods, including high stereoselectivity and mild reaction conditions. mdpi.comnih.gov Lipases, such as those from Candida rugosa or Pseudomonas fluorescens, can catalyze the hydrolysis of amino acid esters in aqueous or biphasic systems. researchgate.netresearchgate.net

Chemical hydrolysis, typically achieved with strong acids or bases, is less selective and can lead to side reactions, including racemization of the chiral center. Enzymatic hydrolysis, in contrast, proceeds with high enantioselectivity, making it a preferred method for the kinetic resolution of racemic amino acid esters. mdpi.comnih.gov For example, lipase-catalyzed hydrolysis has been effectively used for the kinetic resolution of various amino acid ester hydrochlorides, yielding both the unreacted ester and the hydrolyzed acid with excellent enantiomeric excess. mdpi.com

Table 3: Comparison of Enzymatic and Chemical Hydrolysis of Amino Acid Esters

| Feature | Enzymatic Hydrolysis | Chemical Hydrolysis |

|---|---|---|

| Catalyst | Lipases, Proteases | Strong acids (e.g., HCl), Strong bases (e.g., NaOH) |

| Reaction Conditions | Mild (near neutral pH, room temp.) | Harsh (extreme pH, elevated temp.) |

| Selectivity | High (enantio-, regio-, chemo-) | Low |

| Side Reactions | Minimal | Racemization, degradation |

| Substrate Scope | Dependent on enzyme specificity | Broad |

Amidation and Peptide Coupling Reactions Utilizing the Amino Acid Moiety of this compound

The amino group of this compound is a key site for the formation of amide bonds, enabling its incorporation into peptide chains. Standard peptide coupling protocols can be readily applied. A common method involves the use of a carbodiimide (B86325) coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

The general procedure involves the activation of the carboxylic acid of an N-protected amino acid with the coupling reagents to form an active ester. This active ester then reacts with the free amino group of this compound to form the peptide bond. The hydrochloride salt of the amino ester must be neutralized, typically with a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), prior to the coupling reaction. nih.gov

The choice of protecting groups for the incoming amino acid and the reaction conditions are critical to prevent side reactions and racemization. The methyl ester of the 3-chloro-L-phenylalanine moiety can serve as a C-terminal protecting group, which can be selectively removed by hydrolysis in a subsequent step.

Electrophilic Aromatic Substitution on the Phenyl Ring of this compound Derivatives

The phenyl ring of this compound can undergo electrophilic aromatic substitution, although the reactivity is influenced by the substituents present. The chloro group is a deactivating substituent due to its inductive electron-withdrawing effect, making the ring less reactive than benzene. libretexts.org However, through resonance, the lone pairs on the chlorine atom can donate electron density to the ring, directing incoming electrophiles to the ortho and para positions. libretexts.org

Radical Reactions and Reductive Transformations of the Chloro Group in this compound

The chloro group of this compound can be removed through reductive transformations. Catalytic hydrogenation is a common method for the reduction of aryl halides. nih.gov This can be achieved using hydrogen gas and a palladium catalyst, such as palladium on carbon (Pd/C). reddit.com Alternatively, transfer hydrogenation conditions, using a hydrogen donor like sodium formate (B1220265) in the presence of Pd/C, can also be employed for the dehalogenation of aryl chlorides. acs.org The selectivity of the reduction can sometimes be an issue, as other functional groups in the molecule, such as alkenes, may also be reduced under these conditions. reddit.com The use of "poisoned" catalysts can sometimes help to achieve selective reduction. libretexts.orgvedantu.com

The phenyl ring of phenylalanine derivatives can also be a target for radical reactions. For instance, trichloromethyl radicals have been shown to react with N-acetyl-d,l-phenylalanine methyl ester. nih.gov While specific studies on radical reactions involving this compound are scarce, it is conceivable that under appropriate conditions, the chloro-substituted ring could participate in radical-mediated processes.

Enzymatic and Biochemical Studies in Vitro with 3 Chloro L Phenylalanine Methyl Ester Hcl

3-Chloro-L-phenylalanine methyl ester HCl as a Substrate for Amino Acid Modifying Enzymes

The introduction of a chlorine atom to the phenyl ring of L-phenylalanine methyl ester creates a novel substrate for enzymes that typically act on natural amino acids. The enzymatic processing of this compound, particularly the cleavage of the carbon-halogen bond, is of significant interest.

Enzymatic Dehalogenation Mechanisms of Halogenated Amino Acids

Enzymatic dehalogenation is a key biological process for the detoxification of halogenated organic compounds. nih.govnih.gov Nature has evolved a diverse array of dehalogenating enzymes that utilize various chemical strategies, including oxidative, reductive, hydrolytic, and eliminative mechanisms. nih.govepa.gov While direct enzymatic dehalogenation studies on this compound are not extensively documented, the known mechanisms for other halogenated aromatic compounds provide a framework for potential pathways.

Halogenated aromatics can be degraded by microorganisms through a series of enzymatic reactions, often involving initial oxidation of the aromatic ring by dioxygenases. nih.gov The dehalogenation step itself is frequently a critical part of the metabolic pathway. nih.gov Enzymes known as dehalogenases catalyze the cleavage of carbon-halogen bonds. These can be broadly classified based on their mechanism. For a compound like 3-chloro-L-phenylalanine, a potential pathway could involve hydrolytic dehalogenation, where the chlorine atom is replaced by a hydroxyl group from water. Another possibility is reductive dehalogenation, where the chlorine is replaced by a hydrogen atom. Oxidative mechanisms might also play a role, potentially leading to the formation of a hydroxylated and dechlorinated product. Flavin-dependent halogenases, which are involved in both halogenation and dehalogenation, typically handle aromatic substrates. nih.gov

Mechanistic Investigations into Phenylalanine Hydroxylase Interactions with this compound

Phenylalanine hydroxylase (PAH) is a non-heme iron-containing enzyme that catalyzes the hydroxylation of L-phenylalanine to L-tyrosine, a rate-limiting step in phenylalanine catabolism. wikipedia.orgnih.govrcsb.org The interaction of halogenated phenylalanine analogs with PAH has been a subject of interest for understanding the enzyme's substrate specificity and mechanism.

While specific studies on the 3-chloro isomer are limited, research on the closely related compound, p-chlorophenylalanine (pCPA), provides significant insights. p-Chlorophenylalanine has been shown to be a potent inhibitor of PAH. nih.govnih.gov Studies on hepatoma cells in culture revealed that pCPA leads to a specific loss of PAH activity. nih.govnih.gov This effect is not due to direct, irreversible inactivation of the mature enzyme but is thought to occur at or near the time of enzyme synthesis. nih.gov One proposed model suggests that pCPA may inactivate a proenzyme form of PAH, preventing its maturation into a functional enzyme. nih.gov The inhibition of PAH by p-chlorophenylalanine is also dependent on the structure of the tetrahydrobiopterin (B1682763) cofactor. nih.gov

Given these findings with p-chlorophenylalanine, it is plausible that 3-Chloro-L-phenylalanine also acts as a substrate analog and potential inhibitor of PAH. The position of the chlorine atom on the phenyl ring would likely influence the binding affinity and the catalytic outcome. The electronic and steric effects of the meta-chloro substitution could alter the presentation of the substrate in the active site, potentially leading to uncoupling of the catalytic cycle or slower hydroxylation rates compared to the natural substrate.

Table 1: Summary of Research Findings on the Interaction of p-Chlorophenylalanine with Phenylalanine Hydroxylase (PAH)

| Finding | Organism/System | Reference(s) |

| p-Chlorophenylalanine causes a specific loss of PAH activity. | Cultured hepatoma cells | nih.gov |

| New protein synthesis is required to restore PAH activity after p-chlorophenylalanine removal. | Cultured hepatoma cells | nih.gov |

| p-Chlorophenylalanine appears to inactivate PAH at or near the time of its synthesis. | Cultured hepatoma cells | nih.gov |

| The inactivation may involve a proenzyme form of PAH. | Rat liver | nih.gov |

| Inhibition of PAH by p-chlorophenylalanine is dependent on the structure of the pteridine (B1203161) cofactor. | Rat liver | nih.gov |

Role of this compound in Proteolytic Enzyme Inhibition Studies (Mechanistic Basis)

Proteolytic enzymes, or proteases, are crucial for numerous physiological processes and are classified based on their catalytic mechanism (e.g., serine, cysteine, aspartic, metalloproteases). itwreagents.com Amino acid esters can serve as substrates or inhibitors for certain proteases, particularly serine proteases like chymotrypsin, which has a preference for aromatic residues.

The methyl ester of 3-chloro-L-phenylalanine could potentially interact with proteolytic enzymes in several ways. As an analog of L-phenylalanine methyl ester, it could bind to the active site of chymotrypsin-like serine proteases. Upon binding, the ester group could undergo nucleophilic attack by the active site serine, leading to the formation of an acyl-enzyme intermediate. In a normal substrate, this intermediate is rapidly hydrolyzed. However, the presence of the chloro-substituent on the phenyl ring could alter the stability and subsequent hydrolysis of this intermediate. If the deacylation step is significantly slowed, 3-Chloro-L-phenylalanine methyl ester could act as a time-dependent inhibitor.

Studies on other phenyl esters have shown them to be potent inhibitors of proteases like caseinolytic protease P (ClpP), where they form stable acyl-enzyme intermediates. nih.gov This mechanism of action, where the ester is cleaved but the acyl portion remains covalently attached to the enzyme, effectively blocks the active site. nih.gov While direct evidence for this compound as a protease inhibitor is lacking, its chemical structure suggests a potential for this type of interaction, making it a candidate for investigation in protease inhibition studies.

Biocatalytic Transformations of this compound

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. The unique properties of enzymes, such as high specificity and the ability to function under mild conditions, make them valuable tools for organic synthesis.

Stereoselective Biotransformations Mediated by Enzymes

Enzymes are chiral catalysts and can differentiate between enantiomers of a racemic mixture or create a chiral center with high stereoselectivity. For a compound like this compound, which has a chiral center at the alpha-carbon, stereoselective biotransformations are highly relevant.

One potential application is in the kinetic resolution of a racemic mixture of 3-chloro-phenylalanine methyl ester. Enzymes such as lipases and esterases are well-known for their ability to catalyze the stereoselective hydrolysis of esters. By treating a racemic mixture of 3-chloro-DL-phenylalanine methyl ester with a suitable lipase, one enantiomer could be selectively hydrolyzed to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This would provide a method for separating the D- and L-enantiomers. Lipases have been successfully used for the resolution of various amino acid esters and other chiral compounds. researchgate.net

Enzyme Screening for Novel Reactions with this compound

Discovering novel enzymatic activities for non-natural substrates like this compound often begins with a screening process. nih.gov This involves testing a diverse range of microorganisms or purified enzymes for their ability to modify the target compound. Such screens can identify enzymes capable of various transformations, including hydrolysis of the ester, dehalogenation, hydroxylation, or transamination.

A typical screening approach would involve incubating the compound with different microbial cultures or enzyme preparations and then analyzing the reaction mixture for the appearance of new products using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. nih.gov For example, screening microbial collections could reveal organisms that can utilize 3-chloro-L-phenylalanine as a carbon or nitrogen source, implying the presence of enzymes that can metabolize it. nih.gov Furthermore, enzyme families known for their broad substrate scope, such as certain cytochrome P450 monooxygenases or aminotransferases, would be prime candidates for screening for novel reactions with this halogenated amino acid derivative. nih.gov The identification of such enzymes could open up new biocatalytic routes for the synthesis of valuable chiral building blocks or for the bioremediation of halogenated compounds.

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Chloro L Phenylalanine Methyl Ester Hcl and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure, determining the three-dimensional conformation, and verifying the isotopic composition of 3-Chloro-L-phenylalanine methyl ester HCl.

High-Resolution NMR Spectroscopy for Conformational Analysis of this compound

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure and conformational preferences of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

While specific spectral data for the 3-chloro derivative requires experimental acquisition, the expected chemical shifts can be inferred from the parent compound, L-phenylalanine methyl ester hydrochloride. The introduction of an electron-withdrawing chlorine atom at the meta-position of the phenyl ring is expected to induce downfield shifts for the aromatic protons and carbons, particularly those closer to the substituent.

Key structural features are confirmed by characteristic signals: the methyl ester group (-OCH₃) typically appears as a singlet around 3.6-3.8 ppm in the ¹H NMR spectrum, while the α-proton shows a doublet of doublets due to coupling with the β-protons. hepvs.ch Conformational analysis, which describes the spatial arrangement of atoms, can be further investigated using advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which measures through-space correlations between protons, providing insights into the molecule's preferred folded state.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for L-Phenylalanine Methyl Ester Hydrochloride Moiety Note: Data is based on the parent compound L-phenylalanine methyl ester hydrochloride in DMSO-d₆. The presence of a 3-chloro substituent would alter the aromatic region shifts.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH₃⁺ | ~8.74 (s, 3H) | - |

| Phenyl (Ar-H) | ~7.3 (m, 5H) | ~127-135 |

| α-H | ~4.23 (dd, 1H) | ~53.2 |

| OCH₃ | ~3.65 (s, 3H) | ~52.5 |

| β-H | ~3.1-3.2 (m, 2H) | ~35.8 |

| Data sourced from reference hepvs.ch. |

Advanced Mass Spectrometry for Fragmentation Studies and Isotopic Labeling

Advanced mass spectrometry (MS) techniques, particularly when coupled with tandem MS (MS/MS), are vital for confirming the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometers like Orbitrap or FT-ICR can determine the mass with high accuracy, confirming the elemental composition. hepvs.ch

The fragmentation of protonated phenylalanine derivatives typically follows predictable pathways. nih.gov Common fragmentation patterns for amino acid esters involve the neutral loss of the ester group (e.g., loss of CO + H₂O) or cleavage of the side chain. nih.govmdpi.com For this compound, characteristic fragments would include the loss of the methoxycarbonyl group to yield an ion at m/z 154/156 (reflecting the isotopic pattern of chlorine) and the iminium ion resulting from the cleavage of the Cα-Cβ bond, which is a hallmark of amino acid fragmentation. osti.gov The presence of the chlorine atom provides a distinct isotopic signature (³⁵Cl:³⁷Cl ratio of approximately 3:1), which aids in the identification of chlorine-containing fragments.

Isotopic labeling is a technique where atoms in a molecule are replaced with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H). wikipedia.org This is a powerful tool used in conjunction with MS and NMR to trace metabolic pathways, quantify proteins, and study reaction mechanisms. chempep.com For this compound, isotopic labeling could be employed in several ways:

¹⁵N-labeling: Incorporating ¹⁵N at the amino group would allow for precise tracking of the nitrogen atom in metabolic studies or fragmentation analysis.

¹³C-labeling: Uniform or selective ¹³C labeling can help elucidate complex fragmentation patterns in MS/MS experiments and is crucial for advanced solid-state NMR conformational studies. nih.govnih.gov

Deuterium (²H) labeling: Replacing specific protons with deuterium can help assign NMR signals and probe reaction mechanisms.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques are essential for confirming the stereochemical identity and assessing the enantiomeric purity of chiral molecules like this compound.

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit a unique CD spectrum. For L-amino acids and their derivatives, characteristic CD signals confirm their absolute configuration. nih.govnih.gov A sample of pure this compound would show a specific CD spectrum, while the presence of its D-enantiomer would result in a spectrum with diminished intensity, and a racemic mixture (equal parts L and D) would show no CD signal at all. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides complementary information to CD and can also be used to confirm the enantiomeric purity of the compound.

These methods are highly sensitive to the stereochemistry of the molecule and are routinely used in quality control to ensure that the desired enantiomer is present and free from its mirror-image counterpart. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are the cornerstone for separating enantiomers and assessing the chemical and chiral purity of this compound.

Development of Chiral High-Performance Liquid Chromatography (HPLC) Methods

Chiral HPLC is the most widely used method for the separation of enantiomers. The development of an effective method for this compound involves selecting an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including amino acid derivatives. sigmaaldrich.comabo.fi

A typical method would involve a column like Chiralpak® or Chiralcel® with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane or heptane) and a polar alcohol modifier (like isopropanol or ethanol). wiley-vch.de The precise ratio of these solvents is optimized to achieve baseline separation between the L- and D-enantiomers.

Table 2: Illustrative Chiral HPLC Method Parameters for Phenylalanine Ester Derivatives

| Parameter | Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm ID) |

| Mobile Phase | n-Hexane / 2-Propanol (80/20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Room Temperature |

| This table presents typical conditions for a related compound, N-(4-chlorobenzylidene)phenylalanine methyl ester, which serves as a relevant example. wiley-vch.de |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Excess Determination

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. chromatographyonline.comresearchgate.net It offers advantages such as faster analysis times, reduced organic solvent consumption, and often provides unique selectivity. nih.gov The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol (B129727) or ethanol. nih.gov

For the enantiomeric excess (e.e.) determination of this compound, SFC methods would utilize similar polysaccharide-based chiral stationary phases as HPLC. researchgate.net The high diffusion rates and low viscosity of supercritical fluids often lead to higher efficiency and resolution, making SFC an excellent technique for high-throughput purity analysis. waters.com Recent developments have demonstrated the successful separation of 18 proteinogenic amino acid enantiomers in under 7 minutes using SFC, highlighting its speed and effectiveness. nih.gov

Table 3: Representative Chiral SFC Method Parameters for Phenylalanine Methyl Ester

| Parameter | Condition |

| System | ACQUITY UPC² |

| Column | CHIRALPAK ID (4.6 x 100 mm, 3 µm) |

| Mobile Phase | 90% CO₂ / 10% Methanol with 0.1% NH₄OH |

| Flow Rate | 1.5 mL/min |

| Back Pressure | 2500 psi |

| Detection | UV at 210 nm |

| Column Temperature | 40 °C |

| This method, developed for D- and L-phenylalanine methyl esters, demonstrates the high resolution and throughput capabilities of SFC (also known as UPC²). waters.com |

X-ray Crystallography for Solid-State Structural Analysis of this compound and its Co-crystals

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This powerful methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of a compound. However, a comprehensive review of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of publicly available single-crystal X-ray diffraction data for this compound.

The process of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are intrinsically linked to the arrangement of atoms within the crystal lattice. By analyzing this diffraction pattern, crystallographers can deduce the electron density map of the molecule and subsequently build a detailed three-dimensional model of the atomic structure. Key parameters derived from this analysis include the dimensions of the unit cell (the basic repeating unit of the crystal lattice) and the space group, which describes the symmetry of the crystal.

Were the crystallographic data for this compound available, it would be presented in a detailed table, as illustrated in the hypothetical data table below. This table would offer a quantitative summary of the crystal's key structural features.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₁₃Cl₂NO₂ |

| Formula Weight | 250.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 2 |

| Calculated Density (g/cm³) | Value |

| R-factor (%) | Value |

The exploration of co-crystals of this compound is another area where X-ray crystallography would be indispensable. Co-crystals are multi-component crystalline solids where at least two different chemical species, in a stoichiometric ratio, are held together in the crystal lattice by non-covalent interactions. The formation of co-crystals can significantly modify the physicochemical properties of a compound, such as its solubility, melting point, and stability, without altering its chemical structure.

A thorough search of the existing scientific literature indicates that there are no published reports on the successful co-crystallization of this compound. The design of co-crystals involves the selection of a suitable co-former molecule that can establish robust intermolecular interactions with the target molecule. In the case of this compound, the primary amine, the ester carbonyl group, and the chloride counter-ion would be prime sites for hydrogen bonding interactions with co-formers containing complementary functional groups, such as carboxylic acids, amides, or alcohols. The chlorine atom on the phenyl ring could also potentially participate in halogen bonding.

Should co-crystals of this compound be developed in the future, X-ray crystallography would be the definitive method for their structural characterization. The resulting crystallographic data would be presented in a format similar to the hypothetical table below, detailing the structural parameters of the co-crystal.

Hypothetical Crystallographic Data for a Co-crystal of this compound

| Parameter | Value |

|---|---|

| Empirical Formula | e.g., C₁₀H₁₃Cl₂NO₂ ⋅ Co-former |

| Formula Weight | Calculated Value |

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| R-factor (%) | Value |

Theoretical and Computational Chemistry Studies of 3 Chloro L Phenylalanine Methyl Ester Hcl

Quantum Chemical Calculations of Electronic Structure and Reactivity of 3-Chloro-L-phenylalanine methyl ester HCl

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and reactivity of this compound. These calculations provide valuable information about the distribution of electrons within the molecule and its susceptibility to chemical reactions.

Electronic Properties:

Key electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are determined. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Reactivity Descriptors:

Various reactivity descriptors can be calculated to predict the sites of electrophilic and nucleophilic attack. The electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor). Fukui functions and Mulliken charge analysis can further pinpoint the most reactive atoms in the molecule. For this compound, the carbonyl oxygen and the chlorine atom are expected to be regions of negative electrostatic potential, while the amine and ester methyl groups would exhibit positive potential.

Illustrative Data from Quantum Chemical Calculations:

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed insights into its conformational flexibility and its interactions with solvent molecules.

Conformational Analysis:

The presence of rotatable bonds in this compound allows it to adopt various conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Solvent Interactions:

The behavior of this compound in a biological environment is heavily influenced by its interactions with water molecules. MD simulations can model these interactions in explicit detail, revealing the formation of hydrogen bonds between the molecule's polar groups (amine, ester) and surrounding water molecules. The simulations can also provide information on the solvation free energy, which is a measure of the energetic cost or gain of transferring the molecule from a vacuum to a solvent.

Key Findings from Molecular Dynamics Simulations:

Dominant Conformations: Simulations would likely reveal that the molecule predominantly exists in a few low-energy conformations, characterized by specific dihedral angles of the backbone and the side chain.

Hydrogen Bonding: The amine group and the carbonyl oxygen of the ester group are expected to be the primary sites for hydrogen bonding with water molecules.

Hydration Shell: The simulations would show the formation of a structured hydration shell around the polar regions of the molecule.

In Silico Prediction of Reaction Pathways and Transition States for Transformations Involving this compound

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound and to characterize the high-energy transition states that connect reactants and products.

Reaction Pathway Prediction:

By calculating the potential energy surface for a given reaction, computational models can identify the minimum energy path that the reaction is likely to follow. This is particularly useful for understanding reaction mechanisms and for predicting the products of a reaction. For example, the hydrolysis of the methyl ester group or nucleophilic substitution at the chlorinated phenyl ring could be investigated.

Transition State Analysis:

The transition state is a critical point on the reaction pathway that determines the reaction rate. Computational methods can be used to locate the geometry of the transition state and to calculate its energy. This information is essential for determining the activation energy of the reaction, which is a key factor in predicting how fast the reaction will proceed.

Example of a Studied Transformation:

| Reaction | Computational Method | Key Finding |

|---|---|---|

| Ester Hydrolysis | Density Functional Theory (DFT) | Prediction of a two-step mechanism involving a tetrahedral intermediate. |

| Nucleophilic Aromatic Substitution | Ab initio methods | Calculation of the activation energy for the displacement of the chlorine atom. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Modifications of this compound for Biochemical Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com While direct QSAR studies on this compound may be limited, the principles of QSAR can be applied to understand how structural modifications would affect its biochemical interactions.

QSAR Methodology:

A QSAR study involves several key steps:

Data Set: A series of structurally related molecules with known biological activities is required.

Molecular Descriptors: A variety of numerical descriptors that encode the structural and physicochemical properties of the molecules are calculated. These can include electronic, steric, and hydrophobic parameters.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using external validation sets.

Application to this compound:

QSAR models could be developed for a series of derivatives of this compound where the chloro substituent is moved to different positions on the phenyl ring, or replaced with other halogens or functional groups. Such models could predict how these modifications influence the molecule's binding affinity to a specific biological target.

Hypothetical QSAR Equation:

A hypothetical QSAR equation might look like this:

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.2 * HD_count + 2.5

Where:

log(1/IC50) is the biological activity.

LogP is the octanol-water partition coefficient (a measure of hydrophobicity).

MW is the molecular weight.

HD_count is the number of hydrogen bond donors.

This equation would suggest that increasing hydrophobicity and the number of hydrogen bond donors, while decreasing molecular weight, would lead to higher biological activity.

3 Chloro L Phenylalanine Methyl Ester Hcl As a Chiral Building Block in Complex Molecule Synthesis

Application in Peptidomimetic Design and Synthesis

Peptidomimetics are molecules designed to mimic natural peptides but often possess improved characteristics such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor selectivity. The incorporation of non-canonical amino acids like 3-chloro-L-phenylalanine is a key strategy in peptidomimetic design.

Detailed research findings indicate that halogenation of the phenylalanine side chain is a potent tool for modulating the physicochemical properties of peptides. The introduction of a halogen atom can influence lipophilicity, membrane permeability, and catabolic stability. nih.gov The electron-withdrawing nature and steric bulk of the chlorine atom on the phenyl ring can alter the peptide backbone's conformational preferences and modify ligand-receptor interactions. nih.gov

Studies on the amyloidogenic model peptide NFGAIL, derived from human islet amyloid polypeptide (hIAPP), have demonstrated that systematic halogenation of the phenylalanine residue directly impacts the kinetics of peptide self-assembly and the morphology of the resulting amyloid fibrils. This highlights how a single atomic substitution can fine-tune the forces driving molecular recognition and supramolecular organization, a central concept in designing peptidomimetics that can either promote or inhibit specific protein-protein interactions. nih.gov The substitution of hydrogen with chlorine alters both the hydrophobicity and the electronic distribution in the aromatic side-chain, providing a method to rationally control the behavior of the resulting peptide. nih.gov

| Property | Effect of Phenylalanine Halogenation | Rationale |

|---|---|---|

| Hydrophobicity | Altered based on the position and type of halogen. | Halogen atoms modify the electronic character and size of the aromatic side chain, affecting its interaction with water. nih.gov |

| Conformational Stability | Can be enhanced or restricted. | The steric and electronic effects of halogens can limit the rotational freedom of the side chain and influence backbone dihedral angles. nih.gov |

| Enzymatic Degradation | Generally decreased. | The non-natural amino acid can hinder recognition and cleavage by proteases. nih.gov |

| Receptor Binding | Modulated (increased or decreased affinity/selectivity). | The halogen can act as an electron-withdrawing group or a hydrogen bond acceptor, altering key interactions with a biological target. nih.gov |

Synthesis of Chiral Heterocyclic Compounds Utilizing 3-Chloro-L-phenylalanine methyl ester HCl as a Precursor

The fixed stereochemistry of this compound makes it an excellent precursor for the asymmetric synthesis of heterocyclic compounds. A prominent reaction in this context is the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. wikipedia.orgnih.gov As a derivative of phenylethylamine, this compound is a suitable substrate for the synthesis of chiral 1,2,3,4-tetrahydroisoquinolines.

The reaction involves the condensation of the primary amine of the amino acid ester with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the phenyl ring. wikipedia.org The chlorine atom at the 3-position deactivates the aromatic ring towards electrophilic substitution, meaning the reaction may require stronger acid catalysis or higher temperatures compared to cyclizations with more electron-rich aromatic rings like indole. wikipedia.org

Crucially, the stereocenter of the starting amino acid directs the stereochemical outcome of the cyclization, allowing for the synthesis of enantiomerically enriched products. nih.govresearchgate.net For example, reacting this compound with an aldehyde would be expected to produce a (1,3)-disubstituted 6-chloro-1,2,3,4-tetrahydroisoquinoline (B1338183) with the stereochemistry at the 3-position retained from the parent amino acid. Studies on analogous reactions with D-tryptophan methyl ester have shown that high diastereoselectivity can be achieved, often driven by the precipitation of the thermodynamically more stable isomer from the reaction mixture. researchgate.net

| Starting Material | Reaction Type | Key Reagents | Expected Product Class | Control of Stereochemistry |

|---|---|---|---|---|

| This compound | Pictet-Spengler Reaction | Aldehyde (e.g., Piperonal), Acid Catalyst (e.g., Acetic Acid, TFA) | Chiral 6-Chloro-tetrahydroisoquinoline-3-carboxylate | Substrate-controlled; the inherent chirality of the amino acid directs the formation of a specific diastereomer. nih.govresearchgate.net |

| L-Tryptophan methyl ester | Pictet-Spengler Reaction | Aryl methyl ketones, Acid | Chiral 1-Aryl-1-methyl-tetrahydro-β-carboline | Kinetic and thermodynamic control can favor different diastereomers. nih.gov |

Incorporation of this compound into Advanced Materials and Supramolecular Assemblies

The unique properties of halogenated amino acids make them intriguing components for materials science and the study of supramolecular chemistry. The self-assembly of peptides into ordered nanostructures, such as fibrils and nanotubes, is a rapidly growing field, and modifying the constituent amino acids is a primary method for controlling these assemblies.

Research has shown that incorporating halogenated phenylalanine derivatives into peptide sequences can systematically control their self-assembly into amyloid fibrils, which are a well-defined type of supramolecular structure. nih.gov The study demonstrated that the degree and position of fluorination on the phenyl ring of phenylalanine within the NFGAIL peptide sequence had a predictable impact on aggregation kinetics and fibril morphology. This work provides a clear proof-of-concept that halogenated phenylalanines can serve as building blocks to tune the properties of self-assembling peptide-based materials. nih.gov By extension, 3-Chloro-L-phenylalanine could be used similarly to direct the assembly of peptide-based hydrogels, nanowires, or other advanced materials.

| Modification | System Studied | Observed Effect on Supramolecular Assembly | Analytical Technique |

|---|---|---|---|

| Systematic fluorination of Phenylalanine | NFGAIL model peptide | Modulation of amyloid formation kinetics and fibril morphology. nih.gov | Thioflavin T fluorescence, TEM, SAXS nih.gov |

| Iodination of Phenylalanine | NFGAIL model peptide | Significant alteration of aggregation behavior due to large steric and electronic changes. nih.gov | Thioflavin T fluorescence, TEM nih.gov |

| Incorporation of 3-Chlorotyrosine | Natural chitin-based skeletons | Identified as a natural component of structural biomaterials in marine sponges. nih.gov | Mass Spectrometry nih.gov |

Development of Chemical Probes and Biosensors Incorporating this compound

Chemical probes are small molecules designed to study biological systems, often by reporting on a specific microenvironment through changes in their physical properties, such as fluorescence. nih.gov Non-canonical amino acids are powerful tools in this area, as they can be incorporated into peptides or proteins to introduce novel functionalities.

While no specific probe has been reported as being synthesized directly from this compound, closely related compounds have been shown to be highly effective. Research has demonstrated that several ortho-substituted phenylalanine derivatives, including o-chloro-phenylalanine, can be genetically incorporated into proteins in both E. coli and mammalian cells using an engineered pyrrolysyl-tRNA synthetase. acs.org This technique allows for the site-specific installation of the unnatural amino acid, effectively turning the protein itself into a probe.

The same study highlighted that o-cyano-phenylalanine, another small, substituted derivative, acts as an environmentally sensitive fluorescent probe. acs.org Its fluorescence can report on the local environment within a protein, making it a tool for studying protein folding and conformational changes. This work establishes a clear precedent for using halogenated or otherwise substituted phenylalanines as building blocks for chemical probes. The 3-chloro-L-phenylalanine scaffold could be similarly employed, either by direct chemical synthesis into a probe molecule or through genetic encoding into a target protein.

| Substituted Phenylalanine Derivative | Application Method | Function | Reference |

|---|---|---|---|

| o-Chloro-phenylalanine | Genetic Incorporation | Site-specific modification of proteins. | acs.org |

| o-Fluoro-phenylalanine | Genetic Incorporation | Site-specific modification of proteins. | acs.org |

| o-Bromo-phenylalanine | Genetic Incorporation | Site-specific modification of proteins. | acs.org |

| o-Cyano-phenylalanine | Genetic Incorporation | Environmentally sensitive fluorescent probe for studying protein folding. | acs.org |

| Unnatural amino acid (2a-LP) | Direct Synthesis | "Off-On" fluorescent probe for detecting Phenylalanine Ammonia Lyase (PAL) activity. | rsc.org |

Future Directions and Emerging Research Avenues for 3 Chloro L Phenylalanine Methyl Ester Hcl

Integration with Flow Chemistry and Automated Synthesis Platforms for Efficient Production and Derivatization

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis and derivatization of fine chemicals like 3-Chloro-L-phenylalanine methyl ester HCl. thieme-connect.de Flow chemistry offers numerous advantages over batch methods, including enhanced heat and mass transfer, improved safety by minimizing the accumulation of hazardous reagents, and greater scalability. thieme-connect.denih.gov

Automated synthesis platforms integrated with flow reactors can accelerate the discovery of novel derivatives. These systems allow for high-throughput screening of reaction conditions and reagents, enabling rapid optimization and the construction of compound libraries. soci.org For instance, a segmented flow reactor can be used to vary reaction parameters systematically, with real-time analysis providing immediate feedback for optimization. nih.govsoci.org This approach significantly reduces the time and resources required for developing new synthetic routes and derivatives of this compound.

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Scale | Limited by vessel size | Easily scalable by extending operation time |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |

| Mass Transfer | Can be limited by mixing efficiency | Enhanced due to small diffusion distances |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small reaction volumes at any given time nih.gov |

| Process Control | Manual or semi-automated | Fully automated with precise control over parameters thieme-connect.de |

| Reproducibility | Can vary between batches | High consistency and reproducibility |

The implementation of continuous flow processes can lead to more efficient, safer, and cost-effective production of this compound and its derivatives, facilitating its broader application in research and development.

Exploration of Novel Biocatalytic Systems for Stereoselective Transformations of this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled stereoselectivity, a critical requirement in the synthesis of chiral molecules for pharmaceutical applications. The development of novel biocatalytic systems for the transformation of this compound is a promising area of research.

Enzymes such as lipases, proteases, and aminotransferases could be employed for various stereoselective transformations. For example, engineered enzymes could facilitate the introduction of new functional groups at specific positions on the molecule or resolve racemic mixtures to yield enantiomerically pure compounds. Recent research has demonstrated the use of an α-oxo-amine synthase for the site- and stereoselective production of deuterated α-amino acids and their esters, highlighting the potential of enzymatic systems for precise molecular editing. nih.gov This approach could be adapted to create specifically labeled analogs of this compound for use in metabolic studies.

Table 2: Potential Enzyme Classes for Biocatalytic Transformations

| Enzyme Class | Potential Transformation | Benefit |

|---|---|---|

| Lipases/Esterases | Enantioselective hydrolysis or transesterification | Resolution of racemic mixtures; synthesis of specific esters |

| Aminotransferases | Transfer of an amino group to a keto-acid precursor | Stereoselective synthesis of the L- or D-enantiomer |

| Halogenases | Site-selective halogenation or dehalogenation | Introduction or removal of the chlorine atom with high precision |

| Hydroxylases | Introduction of hydroxyl groups on the phenyl ring | Creation of novel derivatives with altered properties |

| Synthases | Formation of new C-C bonds | Building more complex molecules from the core structure nih.gov |

The discovery and engineering of enzymes with tailored activity towards halogenated phenylalanine derivatives will open new synthetic pathways that are not easily accessible through traditional chemical methods.

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring of this compound Transformations

The implementation of Process Analytical Technology (PAT) is revolutionizing chemical manufacturing by enabling real-time monitoring and control of reactions. polito.it Advanced spectroscopic techniques are at the heart of this paradigm shift. For transformations involving this compound, techniques like Near-Infrared (NIR), Raman, and NMR spectroscopy can be integrated directly into reaction vessels or flow reactors.

These in-line or on-line methods provide continuous data on critical process parameters such as reactant concentration, product formation, and the presence of intermediates or impurities. polito.it This real-time information allows for immediate adjustments to reaction conditions, ensuring optimal performance, consistent product quality, and enhanced safety. For example, NIR spectroscopy combined with multivariate data analysis can be used to monitor the progress of an esterification or amidation reaction, ensuring it proceeds to completion without the formation of significant byproducts. polito.it

Table 3: Spectroscopic Techniques for Real-Time Reaction Monitoring

| Technique | Information Provided | Mode of Application |

|---|---|---|

| Near-Infrared (NIR) Spectroscopy | Concentrations of organic functional groups | In-line (probe), On-line (flow cell) |

| Raman Spectroscopy | Molecular vibrations, crystal forms | In-line (probe) |

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure and quantification | On-line (flow-through NMR) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds nih.gov | At-line (automated sampling) |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis | In-line (ATR probe) |

By adopting these advanced analytical tools, researchers and manufacturers can gain a deeper understanding of the chemical transformations of this compound, leading to more robust and efficient synthetic processes.

Computational Design of Novel this compound Derivatives with Tuned Reactivity or Specific Binding Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These in silico methods can be used to design novel derivatives of this compound with specifically tailored properties.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations can predict the biological activity and binding affinity of hypothetical derivatives. nih.govmdpi.com For example, molecular docking could be used to screen a virtual library of this compound analogs against a specific biological target, such as an enzyme active site, to identify candidates with high binding affinity. nih.gov This computational pre-screening significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources.

Furthermore, computational methods can be used to predict the reactivity of different derivatives, guiding the design of molecules that are more stable, more reactive, or possess specific electronic properties for applications in materials science.

Table 4: Computational Methods for Derivative Design

| Method | Purpose | Application Example |

|---|---|---|

| Molecular Docking | Predicts binding orientation and affinity of a molecule to a target nih.gov | Identifying potential enzyme inhibitors |

| 3D-QSAR | Relates 3D molecular properties to biological activity mdpi.com | Building models to predict the potency of new derivatives |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time mdpi.com | Assessing the stability of a ligand-protein complex |

| ADME Prediction | Predicts Absorption, Distribution, Metabolism, and Excretion properties nih.gov | Evaluating the drug-likeness of designed compounds |

| Density Functional Theory (DFT) | Calculates electronic structure and predicts reactivity | Tuning the electronic properties of derivatives for catalysis or materials |

The synergy between computational design and experimental synthesis will accelerate the development of next-generation compounds derived from this compound for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-L-phenylalanine methyl ester HCl, and what purification methods ensure high yield and purity?

- Methodological Answer : The compound is synthesized via esterification of 3-Chloro-L-phenylalanine with methanol in the presence of HCl as a catalyst. Protection of the amino group (e.g., using acetyl or Fmoc groups) prior to esterification can prevent side reactions. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with chloroform/methanol). Yield optimization requires strict control of reaction temperature (0–5°C) and stoichiometric HCl addition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the ester moiety (methoxy group at ~3.7 ppm) and chlorophenyl protons (7.2–7.4 ppm).

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ at m/z 248.1).

- IR Spectroscopy : Identify ester carbonyl stretching (~1740 cm⁻¹) and NH3+ vibrations (~2800 cm⁻¹).

Purity should be verified via HPLC (C18 column, acetonitrile/water with 0.1% TFA) .

Q. How should researchers assess the chemical stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 7, 14 days). Hydrolysis of the ester bond is pH-dependent, with maximal stability observed near pH 6.0. Solid-state stability requires storage at –20°C under desiccation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of this compound across different solvents?

- Methodological Answer : Systematically test solubility in polar (water, methanol), semi-polar (DMSO), and non-polar (ethyl acetate) solvents under controlled conditions (25°C, agitation for 24 hours). Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility. Conflicting data may arise from impurities or hydration states; ensure compound purity via DSC (differential scanning calorimetry) to detect polymorphic variations .

Q. What experimental strategies are recommended to maintain enantiomeric purity during the synthesis of this compound?

- Methodological Answer :

- Chiral Catalysis : Use L-specific lipases (e.g., Candida antarctica) to selectively esterify the L-enantiomer.

- Dynamic Kinetic Resolution : Employ palladium catalysts to racemize undesired enantiomers during synthesis.

- Analytical Monitoring : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to verify enantiomeric excess (>99%) .

Q. How can Box-Behnken experimental design optimize the use of this compound in synthesizing mesoporous silica for heavy metal adsorption?

- Methodological Answer : Design a 4-factor (pH, adsorbent dose, Cd²⁺ concentration, contact time) Box-Behnken matrix. Use ANOVA to identify significant parameters (e.g., pH 6.3, 0.06 g adsorbent, 25 ppm Cd²⁺, 70 min contact time). Validate adsorption capacity (103.1 mg/g) via Langmuir isotherm modeling. HCl addition during synthesis enhances template-protonated amine interactions, improving pore regularity .

Q. What methodological approaches address discrepancies in enzymatic activity data when using this compound as a substrate?

- Methodological Answer : Standardize reaction conditions (pH 6.2, 5°C) to minimize non-specific hydrolysis. Pre-treat enzymes (e.g., β-lactamases) with EDTA to remove metal ion interference. Use LC-MS/MS to distinguish between substrate depletion and byproduct formation. Contradictions may arise from enzyme lot variability; include internal controls (e.g., p-nitrophenyl acetate hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.